

# leniolisib metabolic stability CYP3A4 mediation

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## Compound Focus: Leniolisib

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## Leniolisib Metabolism & CYP3A4 Interaction

The table below summarizes the core quantitative data on **leniolisib**'s metabolic profile, which is crucial for understanding potential drug-drug interactions (DDIs) in a research or clinical setting.

Aspect	Quantitative Data / Key Finding	Source / Context
Primary Metabolizing Enzyme	<b>CYP3A4</b> (94.5% contribution); minor contributions from CYP3A5 (3.5%), CYP1A2 (0.7%), CYP2D6 (0.7%) [1] [2].	In vitro and in vivo data.
Fraction Metabolized by CYP3A (fm)	Estimated ~50% based on clinical DDI study with itraconazole [3].	Clinical trial in healthy subjects.
Effect of Strong CYP3A4 Inhibition	<b>Itraconazole:</b> Increased leniolisib AUC by 2.1-fold (110% increase); increased half-life by ~2-fold [3].	Clinical DDI study.
Effect of P-gp Inhibition	<b>Quinidine:</b> No significant impact on leniolisib AUC or Cmax [3].	Clinical DDI study confirms P-gp is not a relevant clearance pathway.

Aspect	Quantitative Data / Key Finding	Source / Context
Hepatic Metabolism	Approximately <b>60%</b> of the drug is metabolized by the liver [1] [2].	Pharmacokinetic studies.
Recommended Action	Avoid concomitant use with <b>strong CYP3A4 inhibitors</b> (e.g., itraconazole) and <b>strong/moderate CYP3A4 inducers</b> (e.g., rifampin) [1] [2] [3].	Official prescribing information and clinical guidance.

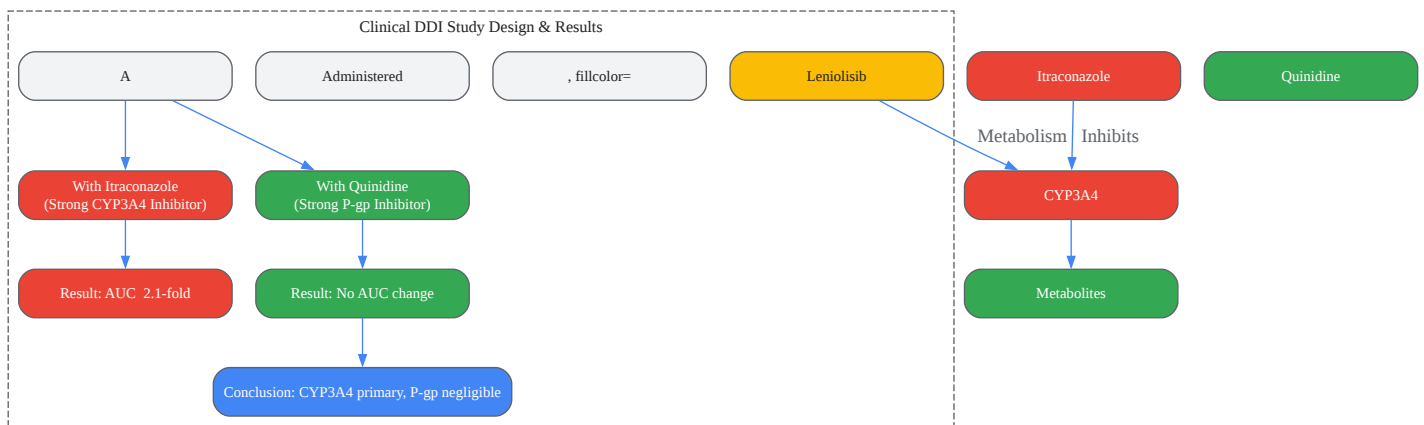
## Experimental Evidence & Protocols

For your technical documentation, here are the methodological details from key studies that established the role of CYP3A4.

- **In Vitro Evidence:** **Leniolisib**'s metabolism was investigated in human liver microsomes. The oxidative metabolism was found to be **primarily mediated by CYP3A4**, a conclusion supported by reaction phenotyping and the use of selective CYP enzyme inhibitors [1].
- **In Vivo Clinical DDI Study:** A definitive clinical trial was conducted to assess the interaction potential in humans [3].
  - **Objective:** To investigate the effect of CYP3A4 and P-gp inhibition on the single-dose pharmacokinetics of **leniolisib**.
  - **Design:** A fixed-sequence, 3-way crossover study in 20 healthy male subjects.
  - **Interventions:**
    - **Leniolisib alone:** A single 10 mg oral dose.
    - **Leniolisib + Itraconazole:** 200 mg itraconazole once daily for 9 days (to achieve steady-state inhibition), with a single 10 mg dose of **leniolisib** co-administered on day 5.
    - **Leniolisib + Quinidine:** 300 mg quinidine administered 1 hour before and 3 hours after a single 10 mg dose of **leniolisib**.
  - **Key PK Parameters Measured:** Area Under the Curve (AUC<sub>inf</sub>), maximum plasma concentration (C<sub>max</sub>), and terminal elimination half-life (T<sub>1/2</sub>).
  - **Conclusion:** The study confirmed that CYP3A4, but not P-gp, plays a major role in the in vivo clearance of **leniolisib** [3].

## Metabolic Pathway & DDI Study Workflow

The following diagram illustrates the central role of CYP3A4 in **leniolisib**'s metabolic pathway and the logical flow of the clinical DDI study that confirmed it.



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**Leniolisib** Metabolic Pathway and DDI Study

## Frequently Asked Questions for Technical Support

**Q1: What is the single most critical metabolic interaction to manage in patients taking leniolisib? A1:** The most critical interaction is with **strong CYP3A4 inhibitors and inducers**. Coadministration with inhibitors like itraconazole can more than double **leniolisib** exposure, potentially increasing the risk of adverse effects. Conversely, inducers like rifampin can drastically reduce **leniolisib** levels, leading to a loss of efficacy. Therefore, concomitant use should be avoided [2] [3].

**Q2: Our in vitro data shows leniolisib is a CYP3A4 substrate. Is it also an inhibitor of major CYP enzymes? A2:** Yes, in vitro studies indicate that **leniolisib** acts as a **time-dependent inhibitor of CYP1A2**. It is recommended to avoid concomitant use with drugs that are primarily metabolized by CYP1A2 and have a narrow therapeutic index. **Leniolisib** is not a potent inhibitor of other major CYPs like 3A4 or 2D6 in vitro [2].

**Q3: Does P-glycoprotein (P-gp) play a role in leniolisib's disposition? A3:** Available clinical evidence suggests that **P-gp does not play a relevant role** in the intestinal or hepatic clearance of **leniolisib**. A clinical study showed that the strong P-gp inhibitor quinidine did not alter the pharmacokinetics of **leniolisib** [3].

**Q4: What is the impact of gastric pH on leniolisib absorption? A4:** **Leniolisib** exhibits pH-dependent solubility, with decreasing solubility as pH increases. However, coadministration with acid-reducing agents like proton pump inhibitors (e.g., omeprazole) or H2 receptor antagonists (e.g., famotidine) has not been shown to have a **clinically relevant effect** on **leniolisib**'s systemic exposure [2].

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## References

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